molecular formula C12H12N2O3 B7795073 ethyl 2-(4-oxo-1H-quinazolin-2-yl)acetate

ethyl 2-(4-oxo-1H-quinazolin-2-yl)acetate

Cat. No.: B7795073
M. Wt: 232.23 g/mol
InChI Key: GURSKCGVYASDGK-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl 2-(4-oxo-1H-quinazolin-2-yl)acetate” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The preparation of ethyl 2-(4-oxo-1H-quinazolin-2-yl)acetate involves several synthetic routes and reaction conditions. The most common methods include:

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.

    Industrial Production: The industrial production methods for this compound are not explicitly detailed in the available literature. it is likely that large-scale synthesis involves similar techniques to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

ethyl 2-(4-oxo-1H-quinazolin-2-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ethyl 2-(4-oxo-1H-quinazolin-2-yl)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxo-1H-quinazolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

ethyl 2-(4-oxo-1H-quinazolin-2-yl)acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological actions.

    CID 5362065: A compound with similar structural features but different biological activities.

    CID 5479530: Another cephalosporin with unique properties

This compound stands out due to its specific chemical structure and the unique set of reactions it undergoes, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-oxo-1H-quinazolin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-13-9-6-4-3-5-8(9)12(16)14-10/h3-6H,2,7H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURSKCGVYASDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.